molecular formula C4H3BrN2O B1374100 5-Bromo-1H-imidazole-2-carbaldehyde CAS No. 1260876-31-0

5-Bromo-1H-imidazole-2-carbaldehyde

Cat. No. B1374100
M. Wt: 174.98 g/mol
InChI Key: WLPRJSFHTBGZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Storage Conditions : Keep in a dark place under an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Synthesis of Functional Molecules

    • Field : Organic & Biomolecular Chemistry .
    • Application : Imidazoles are key components to functional molecules used in a variety of everyday applications .
    • Method : The synthesis of imidazoles is focused on the bonds constructed during the formation of the imidazole .
    • Results : The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
  • Therapeutic Potential

    • Field : Pharmacology .
    • Application : Imidazole has become an important synthon in the development of new drugs .
    • Method : The derivatives of 1, 3-diazole show different biological activities .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .
  • Fabrication of Colorimetric Chemosensor

    • Field : Chemical Engineering .
    • Application : Imidazole compounds are used in the fabrication of colorimetric chemosensors .
    • Method : The specific method of application or experimental procedures are not detailed in the sources .
    • Results : The outcomes of these applications are not specified in the sources .
  • Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye

    • Field : Chemical Engineering .
    • Application : Imidazole compounds are used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes .
    • Method : The specific method of application or experimental procedures are not detailed in the sources .
    • Results : The outcomes of these applications are not specified in the sources .
  • Preparation of Tridentate Schiff-Base Carboxylate-Containing Ligands

    • Field : Organic Chemistry .
    • Application : Imidazole-2-carboxaldehyde is used in the preparation of tridentate Schiff-base carboxylate-containing ligands .
    • Method : This involves a condensation reaction with amino acids beta-alanine and 2-aminobenzoic acid .
    • Results : The outcomes of these applications are not specified in the sources .
  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

    • Field : Biochemistry .
    • Application : Imidazole-2-carboxaldehyde is a novel protein tyrosine phosphatase 1B (PTP1B) inhibitor with an important application to treat type-2 diabetes .
    • Method : The specific method of application or experimental procedures are not detailed in the sources .
    • Results : The outcomes of these applications are not specified in the sources .

Safety And Hazards

  • Safety Data Sheet : Refer to the MSDS for detailed safety information .

properties

IUPAC Name

5-bromo-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-4(2-8)7-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPRJSFHTBGZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716888
Record name 5-Bromo-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-imidazole-2-carbaldehyde

CAS RN

1260876-31-0
Record name 5-Bromo-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.